

# Meta-analysis of Clinical Trials Involving Tanshinone IIA: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tanshinone Iib*

Cat. No.: B15568834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of Tanshinone IIA, a bioactive compound derived from *Salvia miltiorrhiza*, in the treatment of various cardiovascular and cerebrovascular diseases. The data presented herein is intended to offer an objective comparison of Tanshinone IIA adjunctive therapy against conventional treatments, supported by quantitative data from meta-analyses and detailed experimental protocols from representative randomized controlled trials (RCTs).

## Executive Summary

Tanshinone IIA, particularly in its water-soluble form, Sodium Tanshinone IIA Sulfonate (STS), has been extensively studied as an adjunctive therapy in a range of conditions, primarily in Asian countries. Meta-analyses of these clinical trials suggest that the addition of STS to conventional treatment regimens can lead to improved clinical outcomes in patients with ischemic stroke, coronary heart disease (atherosclerosis), and pulmonary heart disease. The therapeutic benefits are attributed to its anti-inflammatory, antioxidant, and vasodilatory properties, which are mediated through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.

## Data Presentation: Comparative Efficacy and Safety of Adjunctive Tanshinone IIA Therapy

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials, comparing the effects of Tanshinone IIA (STS) as an adjunctive therapy to conventional treatment alone.

## Ischemic Stroke

A meta-analysis of 22 trials involving 2,289 participants evaluated the efficacy of STS as an adjunctive therapy for ischemic stroke.[\[1\]](#)

| Outcome Measure                      | Comparison                                          | Result                                  | Significance                 |
|--------------------------------------|-----------------------------------------------------|-----------------------------------------|------------------------------|
| Effective Rate                       | STS + Conventional Therapy vs. Conventional Therapy | Improved with STS                       | Statistically Significant[1] |
| NIHSS Score                          | STS + Conventional Therapy vs. Conventional Therapy | Reduced with STS                        | Statistically Significant[1] |
| Blood Viscosity (Low and High Shear) | STS + Conventional Therapy vs. Conventional Therapy | Decreased with STS                      | Statistically Significant[1] |
| Plasma Viscosity                     | STS + Conventional Therapy vs. Conventional Therapy | Decreased with STS                      | Statistically Significant[1] |
| Red Cell Aggregation Index           | STS + Conventional Therapy vs. Conventional Therapy | Lowered with STS                        | Statistically Significant[1] |
| HDL-C                                | STS + Conventional Therapy vs. Conventional Therapy | Increased with STS                      | Statistically Significant[1] |
| D-dimer                              | STS + Conventional Therapy vs. Conventional Therapy | Significantly Lower at 14 days with STS | Statistically Significant[1] |
| Activities of Daily Living (ADL)     | STS + Conventional Therapy vs. Conventional Therapy | No Significant Difference               | Not Significant[1]           |

## Coronary Heart Disease (Atherosclerosis)

A meta-analysis of 27 trials with 2,445 patients with coronary heart disease (CHD) assessed the impact of STS on blood lipid levels.[2]

| Outcome Measure        | Comparison                                          | Result (Mean Difference) | Significance       |
|------------------------|-----------------------------------------------------|--------------------------|--------------------|
| Total Cholesterol (TC) | STS + Conventional Therapy vs. Conventional Therapy | -1.34 mmol/L             | p < 0.00001[2]     |
| Triglycerides (TG)     | STS + Conventional Therapy vs. Conventional Therapy | -0.49 mmol/L             | p < 0.00001[2]     |
| LDL-c                  | STS + Conventional Therapy vs. Conventional Therapy | -0.68 mmol/L             | p < 0.00001[2]     |
| HDL-c                  | STS + Conventional Therapy vs. Conventional Therapy | +0.26 mmol/L             | p < 0.00001[2]     |
| Adverse Events         | STS + Conventional Therapy vs. Conventional Therapy | No Significant Increase  | Not Significant[2] |

Another meta-analysis of 17 trials with 1,802 patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI) evaluated the effects of STS on inflammatory markers and endothelial function.[3][4]

| Outcome Measure                              | Comparison        | Result                | Significance   |
|----------------------------------------------|-------------------|-----------------------|----------------|
| High-sensitivity C-reactive protein (hs-CRP) | STS + PCI vs. PCI | Significantly Reduced | p = 0.002[4]   |
| Tumor necrosis factor-alpha (TNF- $\alpha$ ) | STS + PCI vs. PCI | Significantly Reduced | p = 0.006[4]   |
| Matrix metalloproteinase-9 (MMP-9)           | STS + PCI vs. PCI | Significantly Reduced | p < 0.00001[4] |
| Major Adverse Cardiovascular Events (MACEs)  | STS + PCI vs. PCI | Significantly Reduced | p < 0.00001[4] |

## Pulmonary Heart Disease

A meta-analysis of 19 RCTs including 1,739 patients assessed the efficacy of STS as an adjunctive therapy for pulmonary heart disease (PHD).[5]

| Outcome Measure         | Comparison                                        | Result (Risk Ratio) | Significance |
|-------------------------|---------------------------------------------------|---------------------|--------------|
| Clinical Effective Rate | STS + Western Medicine vs. Western Medicine Alone | 1.22                | p < 0.001[5] |

## Experimental Protocols

Below are detailed methodologies from representative randomized controlled trials included in the aforementioned meta-analyses.

### Adjunctive Therapy for Acute Ischemic Stroke

- Study Design: A randomized, single-center, placebo-controlled clinical trial.[6][7]
- Participants: 42 patients with acute ischemic stroke who were receiving intravenous recombinant tissue plasminogen activator (rt-PA) thrombolysis.[6][7]

- Intervention:
  - Treatment Group (n=21): Intravenous administration of Sodium Tanshinone IIA Sulfonate (STS) at a dose of 60 mg/day for 10 days.[6][7]
  - Control Group (n=21): Intravenous administration of an equivalent volume of saline as a placebo for 10 days.[6][7]
- Key Outcome Measures:
  - Primary: Percentage of patients with an excellent functional outcome, defined as a 90-day modified Rankin Scale (mRS) score of ≤1.[7]
  - Secondary: Computer tomography perfusion (CTP) imaging to assess the permeability-surface area product (PS) in the ipsilateral lesion, and serum levels of biomarkers for blood-brain barrier damage, including matrix metalloproteinase (MMP)-9 and claudin-5.[6][7]

## Adjunctive Therapy for Coronary Heart Disease with Elevated Inflammatory Markers

- Study Design: A randomized controlled trial.[8]
- Participants: 72 inpatients with confirmed coronary heart disease (CHD), elevated serum high-sensitivity C-reactive protein (Hs-CRP) levels, and a Traditional Chinese Medicine (TCM) diagnosis of blood stasis syndrome.[8]
- Intervention:
  - Treatment Group: Standard Western therapy (including 20 mg simvastatin orally once per evening) plus a daily 80 mg dose of Sodium Tanshinone IIA Sulfonate (STS) administered intravenously in 250 mL of 0.9% NaCl solution for 14 days.[8]
  - Control Group: Standard Western therapy (including 20 mg simvastatin orally once per evening) alone for 14 days.[8]
- Key Outcome Measures:

- Primary: Serum Hs-CRP level.[8]
- Secondary: Levels of other circulating inflammatory markers (including IL-6, TNF- $\alpha$ , VCAM-1, CD40, sCD40L, MCP-1, and MMP-9), improvement in angina symptoms and blood stasis syndrome, and safety assessments.[8]

## Signaling Pathways and Mechanisms of Action

Tanshinone IIA exerts its therapeutic effects through the modulation of multiple signaling pathways, primarily the NF- $\kappa$ B and MAPK pathways, which are central to inflammatory and cellular stress responses.



[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the meta-analysis and included randomized controlled trials.

[Click to download full resolution via product page](#)

Figure 2: Inhibition of the NF-κB signaling pathway by Tanshinone IIA.

[Click to download full resolution via product page](#)

Figure 3: Modulation of the MAPK signaling pathway by Tanshinone IIA.

## Conclusion

The collective evidence from meta-analyses of clinical trials suggests that Sodium Tanshinone IIA Sulfonate (STS) is a promising adjunctive therapy for improving clinical outcomes in patients with ischemic stroke, coronary heart disease, and pulmonary heart disease. Its beneficial effects on inflammatory markers, lipid profiles, and hemodynamic parameters are well-documented. The underlying mechanisms appear to be linked to its ability to modulate key

inflammatory and stress-response signaling pathways. However, it is important to note that many of the included trials in these meta-analyses were of variable quality, highlighting the need for more rigorous, large-scale, multicenter, randomized, double-blind, placebo-controlled trials to definitively establish the efficacy and safety of Tanshinone IIA in a broader patient population. Future research should also focus on elucidating the precise molecular targets of Tanshinone IIA to optimize its therapeutic application.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A systematic review and meta-analysis of randomized controlled trials on the efficacy and safety of tanshinone IIA sodium sulfonate injection as adjunctive therapy for stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Sodium Tanshinone IIA Sulfonate Injection on Blood Lipid in Patients With Coronary Heart Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of sodium tanshinone IIA sulfonate injection on inflammatory factors and vascular endothelial function in patients with acute coronary syndrome undergoing percutaneous coronary intervention: A systematic review and meta-analysis of randomized clinical trials [frontiersin.org]
- 4. Effects of sodium tanshinone IIA sulfonate injection on inflammatory factors and vascular endothelial function in patients with acute coronary syndrome undergoing percutaneous coronary intervention: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review and meta-analysis on sodium tanshinone IIA sulfonate injection for the adjunctive therapy of pulmonary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Tanshinone IIA Sulfonate Enhances Effectiveness Rt-PA Treatment in Acute Ischemic Stroke Patients Associated with Ameliorating Blood-Brain Barrier Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Tanshinone IIA Sulfonate Enhances Effectiveness Rt-PA Treatment in Acute Ischemic Stroke Patients Associated with Ameliorating Blood-Brain Barrier Damage - PMC

[pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Sodium Tanshinone IIA Sulfate and Simvastatin on Elevated Serum Levels of Inflammatory Markers in Patients with Coronary Heart Disease: A Study Protocol for a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Clinical Trials Involving Tanshinone IIA: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568834#meta-analysis-of-clinical-trials-involving-tanshinone-iiia]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)